1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is characterized by its spiro structure, which includes an indane and a piperidine ring system. This compound is typically found as a white solid and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride involves several steps. One common synthetic route includes the reaction of indane derivatives with piperidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the spiro compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, which can reduce the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride can be compared with other similar compounds, such as:
1-Amino-indane: This compound lacks the spiro structure and has different chemical properties and applications.
Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents and overall structure, leading to varied reactivity and uses.
Indane derivatives: Similar to 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride, these compounds contain the indane ring but may have different functional groups and applications.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUJDINAXEKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.